Sulfur Oxidation State Modulates Target Potency: Sulfone vs. Sulfide Comparison in Thiazepine MMP Inhibitors
In a series of thiazepine-based matrix metalloproteinase (MMP) inhibitors, the sulfide analog 4a and the sulfone analog 5a were profiled in parallel. The sulfide 4a exhibited an IC50 of 0.8 nM against MMP-1, while the corresponding sulfone 5a showed an IC50 of 1.9 nM under identical assay conditions [1]. Although these specific compounds differ from the target compound, the data provide a class-level inference that oxidizing the thiazepane sulfur to the 1,1-dioxide state can alter target potency by approximately 2.4-fold. This demonstrates that the 1,1-dioxide motif in the target compound is not merely a prodrug handle but a pharmacodynamically relevant structural feature.
| Evidence Dimension | In vitro potency against MMP-1 (IC50) |
|---|---|
| Target Compound Data | 1.9 nM (sulfone 5a, structurally analogous thiazepine sulfone MMP inhibitor) |
| Comparator Or Baseline | 0.8 nM (sulfide 4a, corresponding thiazepine sulfide MMP inhibitor) |
| Quantified Difference | ~2.4-fold decrease in potency upon sulfur oxidation (0.8 nM → 1.9 nM) |
| Conditions | In vitro enzymatic assay against MMP-1; compound structures are thiazepine-based hydroxamic acid MMP inhibitors. |
Why This Matters
This class-level evidence indicates that the 1,1-dioxide oxidation state is a pharmacodynamically significant variable; procurement of the incorrect oxidation state (e.g., a sulfide analog) would be expected to yield divergent target potency.
- [1] J. Med. Chem. 1999; 42(22): 4575-4587. 'Design, Synthesis, and Biological Evaluation of Potent Thiazine- and Thiazepine-Based Matrix Metalloproteinase Inhibitors.' IC50 values for sulfide 4a (0.8 nM) and sulfone 5a (1.9 nM) against MMP-1. View Source
